molecular formula C17H22N2O2 B11130234 N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11130234
M. Wt: 286.37 g/mol
InChI Key: QLAAZXTWAUOXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Amide Bond: The final step involves the reaction of the oxazole derivative with 3-methylbutylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce reduced amides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)acetamide
  • N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)butanamide

Uniqueness

N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may have unique properties compared to similar compounds due to differences in the length of the carbon chain or the presence of specific functional groups

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(3-methylbutyl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C17H22N2O2/c1-13(2)10-11-18-16(20)8-9-17-19-12-15(21-17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,20)

InChI Key

QLAAZXTWAUOXMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC1=NC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.